![molecular formula C14H19N3O3S B4314941 N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314941.png)
N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonamide group, a methoxyphenyl group, and an ethyl chain. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: This step involves the alkylation of the pyrazole-sulfonamide intermediate with 4-methoxyphenyl ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This compound may also interact with receptors or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]benzamide: Similar structure but lacks the pyrazole ring and sulfonamide group.
N-[2-(4-Methoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
Uniqueness
N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, sulfonamide group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-14(10-15-17(11)2)21(18,19)16-9-8-12-4-6-13(20-3)7-5-12/h4-7,10,16H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJQHDWFXBGOQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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